N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-ethylsulfanylbenzamide
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Overview
Description
N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-ethylsulfanylbenzamide is a complex organic compound that features a piperidine ring, a benzamide moiety, and both dimethylsulfamoyl and ethylsulfanyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-ethylsulfanylbenzamide typically involves multiple steps, starting with the preparation of the piperidine ring One common method involves the reaction of a suitable amine with a sulfonyl chloride to introduce the dimethylsulfamoyl group This is followed by the alkylation of the piperidine ring with a benzyl halide to form the benzamide moiety
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for certain steps, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-ethylsulfanylbenzamide can undergo a variety of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The dimethylsulfamoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-ethylsulfanylbenzamide involves its interaction with specific molecular targets. The piperidine ring and benzamide moiety are known to interact with various enzymes and receptors, potentially modulating their activity. The dimethylsulfamoyl and ethylsulfanyl groups may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-methylsulfanylbenzamide
- N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-ethylsulfanylphenylacetamide
Uniqueness
N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-ethylsulfanylbenzamide is unique due to the presence of both the dimethylsulfamoyl and ethylsulfanyl groups, which confer distinct chemical and biological properties. These functional groups may enhance the compound’s solubility, stability, and binding interactions compared to similar compounds.
Properties
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-2-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S2/c1-4-24-16-8-6-5-7-15(16)17(21)18-13-14-9-11-20(12-10-14)25(22,23)19(2)3/h5-8,14H,4,9-13H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKODQYCBHTBKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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